N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Formation of 3,5-Bis(trifluoromethyl)aniline: This intermediate is prepared by nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.
Synthesis of 2-(2,4-Dichlorophenoxy)acetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amide Formation: The final step involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-(2,4-dichlorophenoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2,4-dichlorophenoxy)acetamide: can be compared with other compounds containing trifluoromethyl and dichlorophenoxy groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of trifluoromethyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105755-51-9 |
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Molecular Formula |
C16H9Cl2F6NO2 |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H9Cl2F6NO2/c17-10-1-2-13(12(18)6-10)27-7-14(26)25-11-4-8(15(19,20)21)3-9(5-11)16(22,23)24/h1-6H,7H2,(H,25,26) |
InChI Key |
ZRWXDFSGYPPDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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